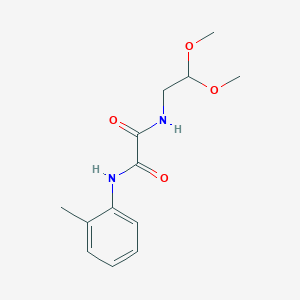

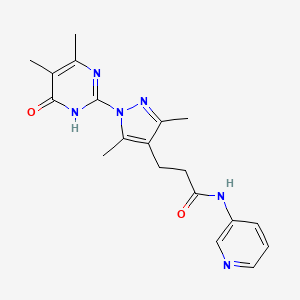

![molecular formula C12H9N5O B2564854 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime CAS No. 1111597-82-0](/img/structure/B2564854.png)

3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogs and have valuable properties as antimetabolites in purine biochemical reactions . They possess a broad spectrum of biological activities, such as anti-inflammatory, analgesic, antipyretic, antitumor, antiviral, anxiolytics, antimetabolites in purine biochemical reactions, antischistosomal, xanthine oxidase inhibitor, antimicrobial, tuberculostatic, cytotoxicity, antiproliferative agents, and antileukemic activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of aminopyrazole with formylated active proton compounds . This reaction is environmentally benign, simple, efficient, and convenient, and it can be performed under ultrasound irradiation . The use of ultrasound offers several advantages, such as shorter reaction time, higher yields, milder conditions, and environmental friendliness . The reaction is clean with excellent yields and reduces the use of solvents .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines was confirmed by X-ray crystallographic study . The regioselectivity of the reaction was also confirmed by this study .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines include the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A pivotal area of application for this compound lies in its role in synthesizing pyrimidine derivatives, known for their broad spectrum of biological activities. Rathod and Solanki (2018) elaborated on synthesizing newer pyrimidine derivatives like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide. These derivatives were synthesized via a one-pot synthesis method involving 3-phenyl-1-(pyridin-4ylcarbonyl)-1H-pyrazole-4-carbaldehyde, highlighting the compound's role in generating biologically active molecules with potential antimicrobial properties Rathod & Solanki, 2018.

Heterocyclic Compound Synthesis

Another significant application of this compound is in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical research due to their complex structures and biological activities. For instance, the Sonogashira-type reactions involving 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors, as described by Vilkauskaitė, Šačkus, and Holzer (2011), showcase the versatility of these compounds in creating pyrazolo[4,3-c]pyridines through cross-coupling reactions. Such synthetic pathways underscore the compound's utility in constructing complex heterocyclic frameworks that can serve as the backbone for developing new therapeutic agents Vilkauskaitė, Šačkus, & Holzer, 2011.

Novel Multicomponent Synthesis

Moreover, the novel multicomponent synthesis approach catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid, as reported by Rahmani et al. (2018), demonstrates the compound's role in facilitating efficient syntheses of complex molecules. This method involves synthesizing pyridine-pyrimidines and their bis-derivatives, highlighting an innovative application in green chemistry by employing solvent-free conditions and reusable catalysts. Such methodologies not only enhance the synthetic efficiency but also align with sustainable practices in chemical research Rahmani et al., 2018.

Eigenschaften

IUPAC Name |

(NE)-N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O/c18-16-5-9-4-14-12-11(7-15-17(12)8-9)10-2-1-3-13-6-10/h1-8,18H/b16-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXVSIDTWMRQNT-FZSIALSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B2564774.png)

![Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2564779.png)

![7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2564781.png)

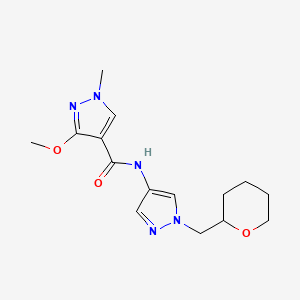

![N-(4-ethylphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2564786.png)

![N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2564789.png)

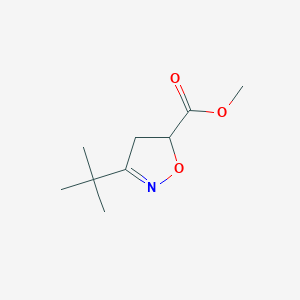

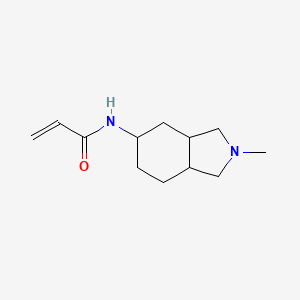

![Tert-butyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2564792.png)

![3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564793.png)

![2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride](/img/structure/B2564794.png)